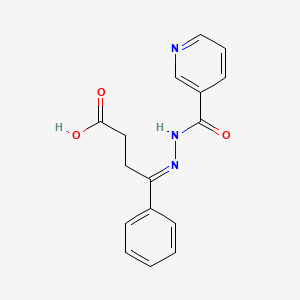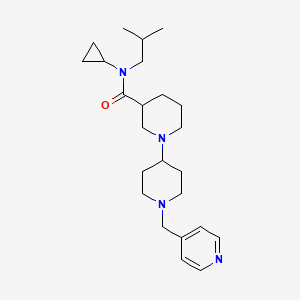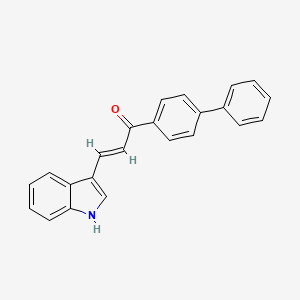
(4E)-4-phenyl-4-(pyridine-3-carbonylhydrazinylidene)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-4-phenyl-4-(pyridine-3-carbonylhydrazinylidene)butanoic acid is a complex organic compound that features both a phenyl group and a pyridine ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-phenyl-4-(pyridine-3-carbonylhydrazinylidene)butanoic acid typically involves the condensation of a pyridine-3-carboxylic acid derivative with a hydrazine derivative, followed by the addition of a phenyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Common methods include:
Suzuki Coupling: This method is used to form the carbon-carbon bonds between the phenyl group and the pyridine ring.
Hantzsch Pyridine Synthesis: This classical method involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(4E)-4-phenyl-4-(pyridine-3-carbonylhydrazinylidene)butanoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Water radical cations under ambient conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Various halogenating agents and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quaternary ammonium cations, while reduction can produce the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
(4E)-4-phenyl-4-(pyridine-3-carbonylhydrazinylidene)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism by which (4E)-4-phenyl-4-(pyridine-3-carbonylhydrazinylidene)butanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine ring structure and have been studied for their biological activities.
Phenazopyridine: Known for its use as a urinary tract analgesic, this compound also features a pyridine ring.
Uniqueness
What sets (4E)-4-phenyl-4-(pyridine-3-carbonylhydrazinylidene)butanoic acid apart is its unique combination of a phenyl group and a pyridine ring, which allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities.
Eigenschaften
IUPAC Name |
(4E)-4-phenyl-4-(pyridine-3-carbonylhydrazinylidene)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-15(21)9-8-14(12-5-2-1-3-6-12)18-19-16(22)13-7-4-10-17-11-13/h1-7,10-11H,8-9H2,(H,19,22)(H,20,21)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSUMXZVYKBDAP-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C2=CN=CC=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC(=O)C2=CN=CC=C2)/CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
phosphonium chloride](/img/structure/B5264293.png)
![3-(Butylsulfanyl)-6-(4,6-dimethyl-3-cyclohexenyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5264296.png)

![2,4-dimethyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B5264304.png)
![5-[(isopropylamino)sulfonyl]-2'-methoxybiphenyl-3-carboxylic acid](/img/structure/B5264308.png)
![N-(2-phenylethyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5264322.png)
![6-[(3Z)-3-[hydroxy-(4-methoxyphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]hexanoic acid](/img/structure/B5264333.png)

![1-[(2,4-dichlorobenzyl)amino]-2-propanol hydrochloride](/img/structure/B5264343.png)
![5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-N,2-dimethylbenzamide](/img/structure/B5264347.png)
![1,3,3-trimethyl-6-[(E)-3-(2-nitrophenyl)prop-2-enyl]-6-azabicyclo[3.2.1]octane](/img/structure/B5264351.png)

![N-(2,4-difluorophenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B5264357.png)
![N-(3-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5264368.png)
